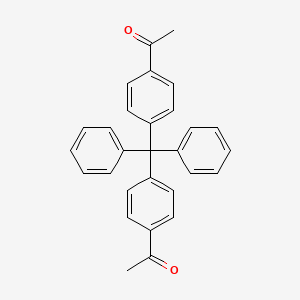![molecular formula C9H12F2 B12577842 3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane CAS No. 634191-41-6](/img/structure/B12577842.png)
3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane is a complex organic compound characterized by its unique tricyclic structure. This compound contains a total of 25 bonds, including 13 non-hydrogen bonds, and features multiple ring systems: one four-membered ring, two five-membered rings, one six-membered ring, one seven-membered ring, and one eight-membered ring . The presence of two fluorine atoms at the 3,3-positions adds to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane involves multiple steps, often starting from simpler bicyclic or tricyclic precursors. One common approach is the fluorination of tricyclo[4.2.1.0~2,5~]nonane derivatives using fluorinating agents under controlled conditions . The reaction conditions typically require anhydrous solvents and low temperatures to ensure selective fluorination without overreaction.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in fluorination techniques and the availability of specialized reagents have made it possible to produce this compound on a larger scale for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated ketones, while reduction can produce fluorinated alcohols .
Aplicaciones Científicas De Investigación
3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which 3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can form strong hydrogen bonds with biological molecules, influencing their activity and stability. Additionally, the tricyclic structure can interact with hydrophobic pockets in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluorobicyclo[4.2.1]nonane: Similar structure but lacks the additional ring systems.
3,3-Difluorotricyclo[3.3.1]nonane: Different ring configuration with fewer rings.
3,3-Difluorotricyclo[4.3.0]nonane: Different ring sizes and configurations.
Uniqueness
3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane is unique due to its multiple ring systems and the presence of fluorine atoms, which impart distinct chemical and physical properties. Its complex structure makes it a valuable compound for studying the effects of fluorination and ring strain in organic molecules .
Propiedades
Número CAS |
634191-41-6 |
|---|---|
Fórmula molecular |
C9H12F2 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
3,3-difluorotricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C9H12F2/c10-9(11)4-7-5-1-2-6(3-5)8(7)9/h5-8H,1-4H2 |
Clave InChI |
XHBBSEGSXYPYAT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3C2C(C3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxa-7-thiatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B12577765.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-](/img/structure/B12577766.png)
![3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol](/img/structure/B12577774.png)

![2-[(2,3-Difluoro-6-nitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12577789.png)
![6-bromo-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12577794.png)
![Phenyl[4-(sulfanylmethyl)phenyl]methanone](/img/structure/B12577796.png)

![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)
![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
oxophosphanium](/img/structure/B12577850.png)
